1-((4-Bromophenyl)sulfonyl)piperidin-4-ol
Overview
Description
“1-((4-Bromophenyl)sulfonyl)piperidin-4-ol” is a chemical compound with the molecular formula C11H12BrNO3S . It has an average mass of 318.187 Da and a monoisotopic mass of 316.972107 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidinone ring attached to a bromophenyl sulfonyl group . The SMILES string representation of the molecule is Brc1ccc(cc1)S(=O)(=O)N2CCC(=O)CC2
.
Physical and Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3, a boiling point of 449.2±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 70.8±3.0 kJ/mol and a flash point of 225.5±31.5 °C . The compound has a molar refractivity of 68.4±0.4 cm3, a polar surface area of 63 Å2, and a molar volume of 197.5±3.0 cm3 .
Scientific Research Applications
Anticancer Potential
A study detailed the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating them as promising anticancer agents. These derivatives showed significant anticancer activity in vitro, with some compounds exhibiting strong potential relative to known anticancer drugs. This suggests a promising avenue for developing new anticancer therapies using similar sulfonyl piperidinol structures (Rehman et al., 2018).
Inhibition of Tumor Necrosis Factor-alpha and Matrix Metalloproteinases
Another research focused on the synthesis of sulfonyl derivatives as inhibitors of tumor necrosis factor-alpha (TACE) and matrix metalloproteinases (MMPs), highlighting their potential in treating inflammatory diseases and cancer. These compounds, particularly those with a 4-alkynyloxy substituent, demonstrated selective inhibition of TACE over MMPs, indicating their therapeutic potential in diseases where TACE is implicated (Venkatesan et al., 2004).
Neuroprotective and Enzyme Inhibition Activities
Sulfonyl piperidinol derivatives have also been explored for their neuroprotective effects, particularly in the context of Alzheimer's disease. These compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, which are therapeutic targets for Alzheimer's disease management. The structure-activity relationship studies indicate the potential of these compounds as new drug candidates for treating neurodegenerative disorders (Rehman et al., 2018).
Antibacterial Activity
There's significant interest in developing new antibacterial agents due to the rise of antibiotic-resistant bacteria. Research into sulfonamide derivatives of piperidin-4-ol has shown promising antibacterial activity against various bacterial strains. This suggests the potential of these compounds in developing new treatments for bacterial infections (Iqbal et al., 2017).
Future Directions
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3S/c12-9-1-3-11(4-2-9)17(15,16)13-7-5-10(14)6-8-13/h1-4,10,14H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEHKGMOOHKQFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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